4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of a pyrazole ring substituted with an iodine atom at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 5-position.
Mechanism of Action
Target of Action
It is known that similar compounds interact with enzymes such as alcohol dehydrogenase 1c, 1b, and 1a, and mycocyclosin synthase .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-isopropyl-3,5-diketone with hydrazine hydrate, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles with various functional groups.
- Alcohols or aldehydes from the reduction of the carboxylic acid group .
Scientific Research Applications
4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 4-Iodo-1H-pyrazole-5-carboxylic acid
- 4-Iodo-1-isobutyl-1H-pyrazole
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
Uniqueness: 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors .
Properties
IUPAC Name |
4-iodo-2-propan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYFTWJICSUEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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